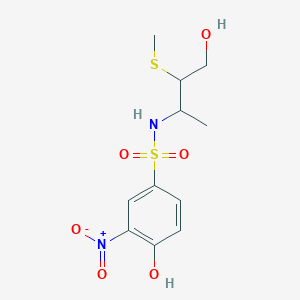![molecular formula C10H11F3N2O3S2 B6633426 2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)
2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TSTU, and it has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of TSTU is not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with various nucleophiles, including amines and alcohols. This reaction results in the formation of amide and ester bonds, which are essential for the synthesis of peptides and other compounds.
Biochemical and Physiological Effects:
TSTU has been shown to have various biochemical and physiological effects, including its potential as an inhibitor of various enzymes. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TSTU is its high reactivity and selectivity, which makes it an ideal coupling reagent for peptide synthesis. However, TSTU has some limitations, including its potential toxicity and instability in aqueous solutions.
Future Directions
There are several future directions for the study of TSTU, including its potential as a cross-linking agent for the synthesis of hydrogels and other materials. TSTU can also be studied for its potential as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, TSTU can be studied for its potential as an anti-inflammatory and analgesic agent, making it a potential candidate for the treatment of various diseases.
Conclusion:
In conclusion, TSTU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions. TSTU has shown great potential as a coupling reagent for peptide synthesis, a cross-linking agent for the synthesis of hydrogels, and an inhibitor of various enzymes. Further research is needed to fully understand the potential applications of TSTU in various fields.
Synthesis Methods
The synthesis of TSTU can be achieved through various methods, including the reaction of 2-mercaptobenzoic acid with trifluoroacetic anhydride and cyclopropylamine. This reaction results in the formation of TSTU, which can then be purified through recrystallization. The purity of TSTU can be determined through various analytical techniques, including HPLC and NMR.
Scientific Research Applications
TSTU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been used as a coupling reagent in peptide synthesis, and it has also been studied for its potential as a cross-linking agent in the synthesis of hydrogels. TSTU has also been studied for its potential as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.
properties
IUPAC Name |
2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3S2/c11-10(12,13)9(3-4-9)15-7(16)5-6-1-2-8(19-6)20(14,17)18/h1-2H,3-5H2,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRSGIIMYRXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)NC(=O)CC2=CC=C(S2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromo-2-methoxybenzoyl)amino]-2-methoxypropanoic acid](/img/structure/B6633347.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)

![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)